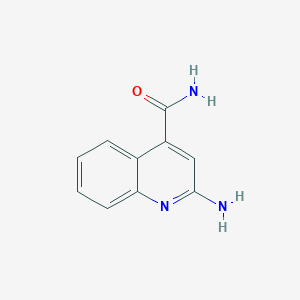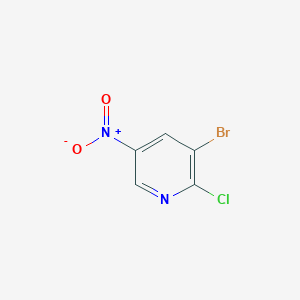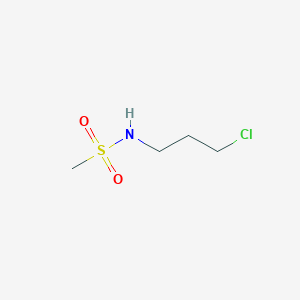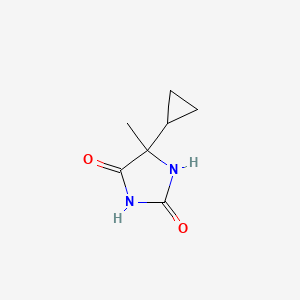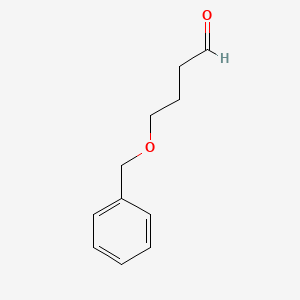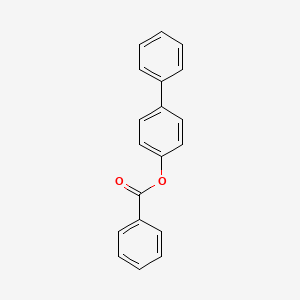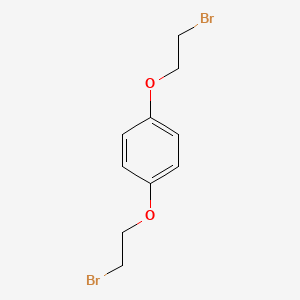
Ethyl 2-methylidenecyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives, including ethyl 2-methylidenecyclopropane-1-carboxylate, involves intricate chemical reactions that highlight the compound's utility in organic synthesis. For instance, the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates by RuO4 demonstrates the reactivity of cyclopropane rings towards oxidative conditions, leading to regioselective ring opening and functionalized products (Graziano et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives provides insights into the steric and electronic effects that influence their reactivity and interactions. The study of the structure of 1-aminocyclopropane-1-carboxylate synthase, a key enzyme in ethylene biosynthesis, offers a comparative analysis of similar compounds. This enzyme, with a similar cyclopropane core, helps elucidate the role of active site residues and the enzyme's overall structure in catalysis and inhibitor design (Capitani et al., 1999).
Chemical Reactions and Properties
Cyclopropane compounds, including this compound, participate in a variety of chemical reactions that underscore their versatility in synthetic chemistry. For example, the reaction with RuO4 highlights their susceptibility to oxidative cleavage, providing a pathway to diverse functionalized products. This reactivity is pivotal in synthesizing complex molecules and intermediates in organic synthesis (Graziano et al., 1996).
Physical Properties Analysis
The physical properties of cyclopropane derivatives are crucial for their storage, handling, and application in various chemical processes. While specific data on this compound might not be readily available, the general stability, solubility, and boiling points of cyclopropane derivatives can be inferred from related compounds, aiding in their practical use in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards nucleophiles, electrophiles, and various reagents, are fundamental to its applications in organic synthesis. Its behavior in reactions, such as oxidative scission and addition reactions, provides valuable insights into the manipulation of cyclopropane rings for the synthesis of complex organic molecules (Graziano et al., 1996).
Applications De Recherche Scientifique
Oxidative Ring Opening
Ethyl 2,2-dimethoxycyclopropane-1-carboxylates react with RuO4, leading to oxidative ring opening. This process results in the formation of methyl ethyl oxobutanedioates and 3-substituted ethyl methyl 2-oxopentanedioates, showcasing the potential for chemical transformations involving cyclopropane structures (Graziano et al., 1996).
Ethylene Precursor in Plants
Ethyl 2-methylidenecyclopropane-1-carboxylate is closely related to compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene in plants. Research on ACC has led to insights into its conversion to ethylene and its role as a regulator in plant growth and response to environmental stimuli (Hoffman et al., 1982).
Enzyme Inhibition
Derivatives of this compound have been studied for their inhibitory effects on enzymes like carbonic anhydrases and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Ethylene-Independent Growth Regulation
1-Aminocyclopropane 1-carboxylic acid (ACC), related to this compound, is emerging as a significant molecule in plant science, acting as an ethylene-independent growth regulator. This highlights the broader applications of cyclopropane derivatives in agricultural and biological research (Polko & Kieber, 2019).
Polymer Chemistry
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound related to this compound, has been used in polymer chemistry. It's oligomerized using horseradish peroxidase, demonstrating the potential of cyclopropane derivatives in material science (Pang et al., 2003).
Propriétés
IUPAC Name |
ethyl 2-methylidenecyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCOBAXZQGNBHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334086 |
Source


|
| Record name | 2-Methylene-cyclopropanecarboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18941-94-1 |
Source


|
| Record name | 2-Methylene-cyclopropanecarboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




